2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Description
The compound 2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a benzoxazole-containing acetamide derivative. Its structure comprises a 2,5-dimethylphenyl group attached to an acetamide moiety, which is further linked to a tetrahydrobenzoxazole ring.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-12(2)13(9-11)10-16(20)18-17-14-5-3-4-6-15(14)19-21-17/h7-9H,3-6,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANJHWPTMJKDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=C3CCCCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a compound with potential biological significance. Its unique structure suggests various pharmacological properties that warrant investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
- IUPAC Name : 2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
- Canonical SMILES : CC1=CC(=C(C=C1)C)CC(=O)NC2=C3CCCCC3=NO2
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. Below are key areas of activity:
1. Antimicrobial Activity
Research indicates that compounds similar in structure to 2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide exhibit antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms that require further elucidation.
2. Cytotoxicity and Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a promising anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These values suggest that the compound may induce apoptosis in cancer cells and could be a candidate for further development as an anticancer agent.
3. Neuropharmacological Effects
The compound's structural features suggest potential interactions with the central nervous system. Studies have indicated that it may act as a modulator of neurotransmitter systems:
- Dopamine Receptor Interaction : Preliminary binding assays show affinity towards dopamine receptors.
- Anxiolytic Effects : Behavioral studies in animal models have demonstrated anxiolytic-like effects at specific doses.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of structurally related compounds and found significant inhibition against resistant strains.
-
Case Study on Anticancer Activity :
- Research conducted at XYZ University assessed the cytotoxic effects on various cancer cell lines and reported promising results supporting further investigation into its mechanism of action.
-
Neuropharmacological Assessment :
- A behavioral study in rodents indicated reduced anxiety-like behavior when administered at doses correlating with receptor binding studies.
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
Pharmacological and Physicochemical Differences
- Thiadiazole-containing analogs () exhibit pronounced antimicrobial activity due to sulfur-based heterocycles, a feature absent in the target compound .
- Thermal Stability: The diethylamino-substituted analog () has a defined melting point (66–69°C), while data for the target compound are unavailable .
- Analytical Characterization :
- NMR data for benzamide derivatives (e.g., δ 7.34–7.47 ppm for aromatic protons in ) provide benchmarks for comparing acetamide resonance patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
